molecular formula C18H21N3O2 B4412438 1-(1-ethyl-2,5-dioxo-3-pyrrolidinyl)-4-phenyl-4-piperidinecarbonitrile

1-(1-ethyl-2,5-dioxo-3-pyrrolidinyl)-4-phenyl-4-piperidinecarbonitrile

Cat. No. B4412438
M. Wt: 311.4 g/mol
InChI Key: FRRLXQBAMVZZAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-ethyl-2,5-dioxo-3-pyrrolidinyl)-4-phenyl-4-piperidinecarbonitrile is a chemical compound that belongs to the class of synthetic opioids. It is commonly referred to as carfentanil and is used primarily for veterinary purposes. Carfentanil is a potent opioid that is 100 times more potent than fentanyl and 10,000 times more potent than morphine. Due to its potency, carfentanil has gained notoriety as a dangerous drug of abuse.

Mechanism of Action

Carfentanil acts on the mu-opioid receptors in the brain and spinal cord to produce analgesia, sedation, and respiratory depression. It also has a high affinity for the delta-opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
Carfentanil produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It also produces a sense of euphoria and can lead to addiction and dependence.

Advantages and Limitations for Lab Experiments

Carfentanil is a potent opioid that can be used in laboratory experiments to study the effects of opioids on the central nervous system. However, due to its potency, it must be handled with extreme caution and appropriate safety measures must be taken to prevent accidental exposure.

Future Directions

There are several future directions for research on carfentanil. One area of interest is the development of new opioid medications that are less addictive and have fewer side effects. Another area of interest is the development of new treatments for opioid addiction and overdose. Additionally, research on the long-term effects of carfentanil exposure is needed to better understand the risks associated with its use.

Scientific Research Applications

Carfentanil is primarily used in veterinary medicine as a tranquilizer for large animals such as elephants and rhinoceroses. However, due to its potency, carfentanil has also been used in research settings to study the effects of opioids on the central nervous system.

properties

IUPAC Name

1-(1-ethyl-2,5-dioxopyrrolidin-3-yl)-4-phenylpiperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-2-21-16(22)12-15(17(21)23)20-10-8-18(13-19,9-11-20)14-6-4-3-5-7-14/h3-7,15H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRLXQBAMVZZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(C1=O)N2CCC(CC2)(C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-ethyl-2,5-dioxo-3-pyrrolidinyl)-4-phenyl-4-piperidinecarbonitrile
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1-(1-ethyl-2,5-dioxo-3-pyrrolidinyl)-4-phenyl-4-piperidinecarbonitrile
Reactant of Route 6
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1-(1-ethyl-2,5-dioxo-3-pyrrolidinyl)-4-phenyl-4-piperidinecarbonitrile

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